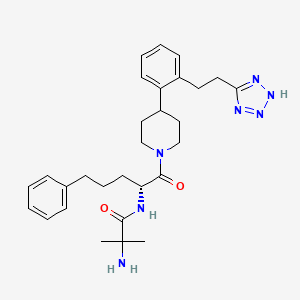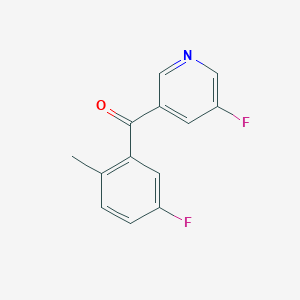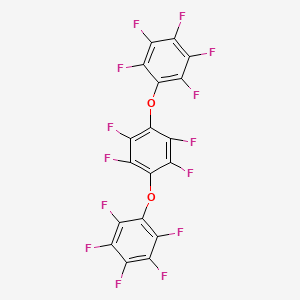![molecular formula C13H21NO2 B12083666 [1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methanol](/img/structure/B12083666.png)
[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Ciclohex-3-en-1-carbonil)piperidin-4-il]metanol: CPPO , pertenece a la clase de las piperidinas 1,4-disustituidas. Su fórmula molecular es C₁₂H₁₉NO₂ , y su peso molecular es 209.28 g/mol . Este compuesto ha llamado la atención debido a sus diversas aplicaciones en investigación e industria.
Métodos De Preparación
Rutas sintéticas: CPPO se puede sintetizar a través de varias rutas. Un método común implica la reacción del cloruro de ciclohex-3-en-1-carbonilo con piperidin-4-ol en condiciones apropiadas. El producto resultante es [1-(Ciclohex-3-en-1-carbonil)piperidin-4-il]metanol.
Producción industrial: Si bien los métodos de producción a escala industrial pueden variar, la síntesis generalmente ocurre en entornos de laboratorio controlados. Los investigadores optimizan las condiciones de reacción para lograr altos rendimientos y pureza.
Análisis De Reacciones Químicas
CPPO experimenta varios tipos de reacciones:
Oxidación: Puede oxidarse para formar la cetona correspondiente.
Reducción: La reducción del grupo carbonilo produce la forma alcohólica.
Sustitución: Los sustituyentes en el anillo de piperidina se pueden modificar utilizando varios reactivos.
Los reactivos comunes incluyen cloruros de acilo, agentes reductores (como borohidruro de sodio) y ácidos de Lewis. Los productos principales dependen de las condiciones específicas de reacción.
Aplicaciones Científicas De Investigación
CPPO encuentra aplicaciones en diversas disciplinas:
Química: Se utiliza como bloque de construcción para moléculas más complejas.
Biología: Investigado por su posible actividad biológica.
Medicina: Explorado para propiedades antimaláricas.
Industria: Puede servir como precursor en el desarrollo de fármacos o la ciencia de los materiales.
Mecanismo De Acción
El mecanismo preciso por el cual CPPO ejerce sus efectos sigue siendo un área activa de investigación. Es probable que interactúe con objetivos moleculares o vías específicas, influyendo en los procesos celulares.
Comparación Con Compuestos Similares
La singularidad de CPPO radica en su anillo de ciclohexeno y grupo carbonilo. Los compuestos similares incluyen otros derivados de piperidina, pero la estructura distintiva de CPPO lo diferencia.
Propiedades
Fórmula molecular |
C13H21NO2 |
|---|---|
Peso molecular |
223.31 g/mol |
Nombre IUPAC |
cyclohex-3-en-1-yl-[4-(hydroxymethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C13H21NO2/c15-10-11-6-8-14(9-7-11)13(16)12-4-2-1-3-5-12/h1-2,11-12,15H,3-10H2 |
Clave InChI |
QMQJXSIWOCFBAG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC=C1)C(=O)N2CCC(CC2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanamide,N-[2-[(1S)-5-bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl]ethyl]-](/img/structure/B12083590.png)

![3-[14,16-dihydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12083603.png)




![Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]-, sodium salt (1:1)](/img/structure/B12083638.png)
![3-[4-cyclopentyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]propan-1-amine](/img/structure/B12083641.png)


![O-[2-(4-fluoro-3-methylphenyl)ethyl]hydroxylamine](/img/structure/B12083652.png)
![Hydrazine, [1-(2-methylphenyl)ethyl]-](/img/structure/B12083660.png)

